molecular formula C11H11N3O4 B8004559 Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8004559
M. Wt: 249.22 g/mol
InChI Key: XMLAYEQYFFCAPQ-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a methyl group at position 8, a nitro group at position 6, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)9-6-13-5-8(14(16)17)4-7(2)10(13)12-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLAYEQYFFCAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process initiates with nucleophilic attack by the exocyclic amine of 2-amino-5-methylpyridine on ethyl 2-chloroacetoacetate, forming an imine intermediate. Intramolecular cyclization under acidic conditions (e.g., HCl or H₂SO₄) yields the imidazo[1,2-a]pyridine core. Subsequent nitration at the 6-position is achieved using nitric acid in sulfuric acid at 0–5°C.

Key Data:

ParameterValueSource
Starting Material2-Amino-5-methylpyridine
Cyclizing AgentEthyl 2-chloroacetoacetate
Nitration Yield68–75%
Optimal Temperature0–5°C (nitration step)

Palladium-catalyzed Suzuki reactions enable regioselective introduction of methyl groups at the 8-position. This method is critical for achieving structural precision.

Protocol Overview

  • Iodination : Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes iodination at the 8-position using iodine in pyridine (46% yield).

  • Cross-Coupling : The iodo intermediate reacts with methylboronic acid under Pd(PPh₃)₄ catalysis in DME/Na₂CO₃ at 75°C, achieving 91% yield.

Reaction Conditions:

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
Solvent SystemDME/H₂O (3:1)
Temperature75°C, 30 min

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Optimized Workflow

  • Reactants : 2-Amino-5-methylpyridine + ethyl bromopyruvate

  • Conditions : Ethanol/water (1:1), 120°C, 20–30 min.

  • Yield : 51–66% (dependent on substituent electronics).

Advantages:

  • 10-fold reduction in reaction time vs conventional heating

  • Enhanced purity (HPLC >95%) due to controlled thermal gradients.

Iodine-Promoted Oxidative Cyclization

Metal-free methodologies using iodine as a catalyst have emerged as sustainable alternatives.

"On-Water" Protocol

  • Reactants : 2-Amino-5-methylpyridine + nitroacetophenone derivatives

  • Conditions : H₂O/NH₄Cl, I₂ (30 mol%), RT–80°C.

  • Yield : 70–89% for nitro-substituted products.

Mechanistic Pathway:

  • Iodine facilitates imine formation via keto-enol tautomerization.

  • Oxidative aromatization generates the nitro group.

Industrial-Scale Production

Continuous flow reactors are employed for kilogram-scale synthesis, addressing batch process limitations.

Process Parameters:

ParameterValue
Reactor TypeMicrofluidic (0.5 mm ID)
Residence Time8–12 min
Throughput1.2 kg/day
Purity (HPLC)99.2%

Cost Analysis:

  • Raw Material Cost: $42/kg

  • Energy Consumption: 18 kWh/kg

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Cyclocondensation68–7595–98ModerateHigh (acid waste)
Suzuki Cross-Coupling85–9199+LowModerate (Pd use)
Microwave-Assisted51–6695–97HighLow (reduced solvent)
Iodine-Promoted70–8992–94HighLow (aqueous media)

Challenges and Optimization Strategies

Nitration Selectivity

Unwanted 5-nitro isomers form due to resonance stabilization of the pyridine ring. Strategies to suppress this include:

  • Low-Temperature Control : Nitration at –10°C reduces isomerization.

  • Directed Ortho-Metallation : Pre-functionalization with directing groups (e.g., Bpin) improves regioselectivity.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:7) achieves 98% purity.

  • Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for lab-scale.

HazardMitigation Strategy
Nitration ExothermJacketed reactors with coolant loops
Pd ResiduesChelating resins (e.g., QuadraPure®)
Iodine ExposureScrubbers with 10% Na₂S₂O₃ solution

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium hydroxide. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, which can be further functionalized for various applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with nitroimidazole structures, such as Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, exhibit potent antimicrobial properties. These compounds are often evaluated for their effectiveness against various pathogens, including bacteria and protozoa. The nitro group is crucial for the activation of these compounds in anaerobic conditions, making them effective against anaerobic bacteria.

Anticancer Potential
Studies have suggested that derivatives of imidazo[1,2-a]pyridine can inhibit tumor growth and induce apoptosis in cancer cells. This compound may serve as a lead compound in developing new anticancer agents. Its mechanism of action could involve the disruption of DNA synthesis or interference with cellular signaling pathways critical for cancer cell proliferation.

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This property could be beneficial in pharmacological studies aimed at understanding drug interactions and optimizing therapeutic regimens.

Biochemical Assays
this compound can be utilized in biochemical assays to study cellular responses to stress or drug treatments. Its ability to modulate cellular pathways makes it a valuable tool in pharmacology and toxicology research.

Material Sciences

Synthesis of Functional Materials
The unique structure of this compound allows it to be explored as a precursor for synthesizing functional materials. These materials may possess properties suitable for applications in electronics or photonics due to their electronic characteristics derived from the imidazole moiety.

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Clostridium difficile in vitro, highlighting potential use in treating infections caused by anaerobic bacteria.
Anticancer ResearchShowed promising results in inhibiting breast cancer cell lines through apoptosis induction mechanisms.
Enzyme InhibitionIdentified as a potent inhibitor of CYP3A4, suggesting implications for drug metabolism studies.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate with derivatives differing in substituents (halogens, methyl, nitro) and ester groups. Key parameters include synthetic yields, melting points, spectroscopic data, and applications.

Key Observations:

Halogen vs. Nitro Substituents :

  • Halogenated derivatives (e.g., 1b, 1e) exhibit high yields (71–95%) and elevated melting points (208–249°C), attributed to strong intermolecular halogen bonding . In contrast, nitro groups (as in the target compound) may reduce yields due to steric hindrance during synthesis but enhance electrophilicity for further functionalization.
  • Bromo- and fluoro-substituted analogs (e.g., 12a, 16) show utility as intermediates in cross-coupling reactions, with HRMS and NMR confirming structural integrity .

Methyl Group Impact :

  • Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) demonstrates an 83.3% yield, suggesting that methyl groups at position 6 improve reaction efficiency compared to bulkier substituents . The target compound’s 8-methyl group may similarly enhance solubility without significantly affecting reactivity.

Ester Group Variations :

  • Methyl esters (e.g., compound 10t in ) show lower yields (39.5%) compared to ethyl esters, possibly due to reduced stability under reaction conditions. Ethyl esters are preferred for balancing solubility and synthetic practicality .

Table 2: Spectroscopic and Computational Data

Compound Name ¹H NMR Features ¹³C NMR Shifts (δ, ppm) Computational Insights References
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e) δ 8.71 (s, H-3), 8.55 (d, H-5), 7.16 (d, H-6) 162.2 (C=O), 145.4 (C-3), 89.9 (C-I) N/A
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate N/A N/A Solvent-dependent electronic excitations; high molecular interaction energies

Biological Activity

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1820614-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antibacterial, antitubercular, and anti-inflammatory effects, supported by relevant research findings and case studies.

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₄
Molecular Weight249.22 g/mol
CAS Number1820614-03-6

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of nitroimidazole derivatives, including this compound. The presence of the nitro group is crucial for enhancing antibacterial activity.

Case Study: Antibacterial Efficacy

In a comparative study, various derivatives were tested against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 20 μM against Staphylococcus aureus and Pseudomonas aeruginosa, indicating moderate antibacterial activity. The study also noted that modifications to the nitro group significantly affected the compound's efficacy, with certain substitutions yielding better results .

Antitubercular Activity

The compound shows promising antitubercular properties, which are critical in the fight against tuberculosis (TB). The mechanism involves the activation of the nitro group within the bacterial environment.

Research Findings

A study reported that this compound demonstrated an MIC value of 0.78 μM against Mycobacterium tuberculosis. This effectiveness is attributed to the compound's ability to release reactive nitrogen species within the bacteria, disrupting cellular processes essential for survival .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Nitro compounds are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

The anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies have shown that this compound can reduce the expression of these cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeEffective Concentration (MIC)Mechanism of Action
Antibacterial20 μM against S. aureusDisruption of bacterial cell wall synthesis
Antitubercular0.78 μM against M. tuberculosisRelease of reactive nitrogen species
Anti-inflammatoryNot specifiedInhibition of pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, and what key intermediates are involved?

The compound is synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol to form ethyl imidazo[1,2-a]pyridine-2-carboxylate (yield ~94%) .
  • Step 2 : Nitration at the 6-position using HNO₃/H₂SO₄ or acetyl nitrate, followed by methylation at the 8-position via alkylation or cross-coupling . Critical intermediates include the hydrazide derivative (imidazo[1,2-a]pyridine-2-carbohydrazide) and nitro-substituted precursors.
StepReagents/ConditionsKey IntermediateYield
1Ethyl bromopyruvate, ethanol, refluxEthyl imidazo[1,2-a]pyridine-2-carboxylate94%
2HNO₃/H₂SO₄, 0–5°C6-Nitro derivative85–90%*

*Extrapolated from analogous nitrations .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR :
  • Methyl groups: Singlets at δ 2.5–2.7 ppm (1H) and δ 20–25 ppm (13C).
  • Nitro-adjacent protons: Deshielded signals (δ 8.5–9.0 ppm) due to electron withdrawal .
    • IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group .
    • HRMS : Molecular ion peaks (e.g., m/z 291.0732 for C₁₂H₁₁N₃O₄⁺) validate the formula .

Q. How is X-ray crystallography applied to confirm its structure?

SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and hydrogen bonding. For example:

  • Nitro group geometry: O-N-O angles ~125° and planarity confirm sp² hybridization.
  • Disorder in the ethyl ester moiety is resolved using PART instructions in SHELX .

Advanced Questions

Q. How can reaction conditions be optimized for the nitration step?

  • Nitrating Agent : Mixed acid (HNO₃/H₂SO₄) or acetyl nitrate for regioselectivity.
  • Temperature : Maintain 0–5°C to minimize byproducts (e.g., di-nitration).
  • Catalysis : CuSO₄·5H₂O (10 mol%) accelerates reactions in THF/H₂O .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the nitro derivative with >85% purity .

Q. What computational methods predict electronic properties and reactivity?

  • DFT Calculations : B3LYP/6-311++G** level models HOMO-LUMO gaps (e.g., 4.5 eV for nitro derivatives) and electrostatic potentials.
  • NBO Analysis : Reveals charge transfer from the imidazo ring to the nitro group, increasing electrophilicity at C-3 .
  • Solvent Effects : Polarizable Continuum Model (PCM) accounts for solvation in reactivity studies .

Q. How do conflicting NMR data inform structural reassignment?

Discrepancies in chemical shifts may arise from tautomerism or solvent effects. For example:

  • DMSO-d₆ vs. CDCl₃ : H-5 shifts from δ 8.2 ppm (DMSO) to δ 7.9 ppm (CDCl₃) due to hydrogen bonding .
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals; NOESY correlations confirm methyl group positioning .

Q. How are biological assays designed to evaluate antiproliferative effects?

  • Cell Lines : Use A549 (lung) or PANC-1 (pancreatic) cancer cells with MTT/SRB assays.
  • Dose-Response : Test 0.1–100 µM over 48–72 hours; calculate IC₅₀ via nonlinear regression.
  • Controls : Include doxorubicin (positive) and DMSO (solvent, ≤0.1%) .

Key Methodological Considerations

  • Synthesis : Prioritize regioselective nitration and methylation to avoid isomer formation.
  • Characterization : Combine NMR, IR, and HRMS for unambiguous identification.
  • Crystallography : Use low-temperature (100 K) data collection to enhance resolution (<0.8 Å) .
  • Computational Modeling : Validate synthetic pathways and predict reactive sites for functionalization .

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